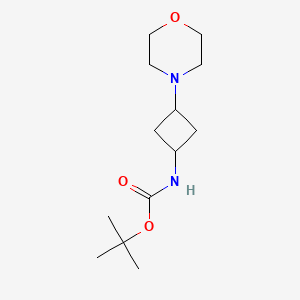

Tert-butyl 3-morpholinocyclobutylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-morpholinocyclobutylcarbamate is a synthetic carbamate derivative featuring a cyclobutane ring substituted with a morpholine moiety and protected by a tert-butoxycarbonyl (Boc) group. The Boc group is widely used as a protective group for amines due to its stability under basic and nucleophilic conditions but labile under acidic conditions. The morpholine ring contributes to solubility and hydrogen-bonding capacity, which may enhance bioavailability in drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-morpholinocyclobutylcarbamate typically involves the reaction of tert-butyl carbamate with 3-morpholinocyclobutanone. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-morpholinocyclobutylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the cyclobutyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 3-morpholinocyclobutylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-morpholinocyclobutylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include the modulation of enzyme activity, binding to receptor sites, or altering cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 3-morpholinocyclobutylcarbamate and two analogs from the provided evidence:

Key Observations :

Ring Size and Strain: The cyclobutane ring in the target compound introduces higher steric strain compared to the pyrrolidine (5-membered) and cyclohexane (6-membered) rings in analogs. This strain may affect conformational flexibility and reactivity in synthetic pathways.

Synthetic Utility :

- The Boc group in all three compounds facilitates amine protection, but its cleavage kinetics may vary based on adjacent substituents. For example, electron-withdrawing groups (e.g., fluorine) could alter acid sensitivity.

Research Findings and Limitations

- Pharmacological Potential: Morpholine-containing compounds are prevalent in kinase inhibitors (e.g., GSK-3β inhibitors), suggesting that this compound could serve as a scaffold for similar targets.

- Stability Data Gaps: No direct studies on the hydrolysis or thermal stability of the target compound are available. Analog data () indicate stability under standard storage, but cyclobutane’s strain may predispose it to ring-opening reactions under harsh conditions.

Biological Activity

Tert-butyl 3-morpholinocyclobutylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables to illustrate its effects.

Chemical Structure and Synthesis

This compound has the molecular formula C10H20N2O2 with a molecular weight of approximately 200.28 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with a cyclobutylamine derivative, which may include protection and cyclization steps to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing various biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest it could affect metabolic pathways involved in drug metabolism and disease processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity, particularly against Mycobacterium tuberculosis. A study identified morpholino derivatives with significant inhibitory effects on this pathogen, suggesting that modifications in structure can enhance activity against drug-resistant strains .

In Vitro Activity Profile

The following table summarizes the in vitro activity profile of selected analogs related to this compound:

| Compound | MIC (H37Rv) | Vero Cytotoxicity | LLE | PFI | Kinetic Solubility |

|---|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD | TBD |

| Morpholino-thiophene derivative | 0.72 ± 0.30 | >100 μM | 4.2 | 4 | >250 μM |

Note: MIC = Minimum Inhibitory Concentration; LLE = Lipophilic Ligand Efficiency; PFI = Pharmacokinetic Factor.

Case Studies

- Antitubercular Activity : A study evaluating various morpholino compounds found that certain derivatives showed promising antitubercular activity with low cytotoxicity profiles, indicating their potential for development into therapeutic agents against resistant M. tuberculosis strains .

- Structure-Activity Relationship (SAR) : Modifications to the primary amide group in related compounds have been shown to impact both potency and stability, highlighting the importance of structural optimization in drug design . For example, replacing the amide with an ester led to a loss of activity, suggesting that the amide group is crucial for binding to the target.

Properties

IUPAC Name |

tert-butyl N-(3-morpholin-4-ylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-8-11(9-10)15-4-6-17-7-5-15/h10-11H,4-9H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULDASUWBJXEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.